molecular formula C11H17FN2 B13314824 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine

6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine

Cat. No.: B13314824
M. Wt: 196.26 g/mol
InChI Key: QRKVTUJYZBBKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a derivative of the pyridin-2-amine scaffold, this compound shares structural similarities with other investigated molecules . Related pyridin-2-yl-methylamine derivatives have been studied for their potential application as medicines, indicating the value of this chemical class in developing new therapeutic agents . Researchers utilize such compounds as key intermediates or building blocks in organic synthesis. The structure, featuring a fluorine atom and a secondary amine linked to a pyridine ring, is common in the development of bioactive molecules. Similar compounds are also used in the synthesis of Schiff base ligands for coordinating with metal ions, which can lead to complexes with antimicrobial, antioxidant, or catalytic properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the product's Safety Data Sheet (SDS) for safe handling and storage information. The specific CAS number, molecular formula, and weight should be confirmed upon purchase.

Properties

Molecular Formula

C11H17FN2

Molecular Weight

196.26 g/mol

IUPAC Name

6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H17FN2/c1-4-8(2)9(3)13-11-7-5-6-10(12)14-11/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

QRKVTUJYZBBKOW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=NC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Starting from 2-Chloropyridine Derivatives

One of the most common approaches involves starting from 2-chloropyridine or 2-bromopyridine derivatives, which can be selectively substituted at the 2-position via nucleophilic aromatic substitution (SNAr). For example, the synthesis may begin with 2-chloropyridine , which is then functionalized at the 6-position through electrophilic substitution or cross-coupling reactions.

Electrophilic Fluorination at the 6-Position

Direct fluorination of pyridine rings at the 6-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluoropyridinium salts . These reagents facilitate regioselective fluorination, especially when the pyridine ring is appropriately activated or substituted.

Example:

  • Starting from 2-chloropyridine, selective fluorination at the 6-position can be accomplished using Selectfluor in acetonitrile at room temperature, yielding 6-fluoro-2-chloropyridine .

Cross-Coupling Methods

Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enable the introduction of various substituents at the 2- or 6-positions, including amino groups or alkyl chains.

Fluorination at the 6-Position

Electrophilic Fluorination

As noted, electrophilic fluorination using reagents like Selectfluor is a preferred method for regioselective fluorination at the 6-position of pyridine derivatives. This process is typically conducted under mild conditions, ensuring high selectivity and yield.

Nucleophilic Fluorination

Alternatively, nucleophilic fluorination can be performed using potassium fluoride (KF) under high temperature or with phase transfer catalysts, but this generally requires prior activation of the pyridine ring.

Specific Synthetic Route Proposal

Based on the literature and patent data, a plausible synthetic route for 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine is as follows:

Step 1: Synthesis of 2-chloropyridine

  • Commercially available or prepared via chlorination of pyridine.

Step 2: Regioselective fluorination at the 6-position

  • Using Selectfluor in acetonitrile at room temperature to obtain 6-fluoro-2-chloropyridine .

Step 3: Nucleophilic substitution at the 2-position

  • React 6-fluoro-2-chloropyridine with (3-methylpentan-2-yl)amine under basic conditions (e.g., potassium carbonate in acetonitrile) to replace the chlorine with the amine, yielding 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine .

Step 4: Purification

  • Purify via column chromatography or recrystallization to obtain the target compound in high purity.

Supporting Data and Research Findings

Method Reagents Conditions Yield References
Electrophilic fluorination Selectfluor Room temperature, acetonitrile High regioselectivity
Nucleophilic substitution Alkyl amines, K2CO3 Reflux in acetonitrile Moderate to high
Cross-coupling reactions Pd catalysts, boronic acids Mild, under inert atmosphere Variable ,

Notes and Considerations

  • Selectivity: Electrophilic fluorination favors the 6-position due to the directing effects of the pyridine nitrogen atom.
  • Protection strategies: If necessary, protecting groups can be employed to prevent undesired substitutions.
  • Reaction optimization: Temperature, solvent, and reagent equivalents significantly influence yield and regioselectivity.
  • Environmental considerations: Use of greener solvents and reagents like DMSO or ethanol is preferred where applicable.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,6-difluoropyridine

Comparison

Compared to other fluorinated pyridines, 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern. The presence of the N-(3-methylpentan-2-yl) group at the 2nd position and the fluorine atom at the 6th position imparts distinct chemical and biological properties. This unique structure can result in different reactivity and biological activity profiles compared to other fluorinated pyridines .

Biological Activity

6-Fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine can be represented as follows:

C12H16FN1P1\text{C}_{12}\text{H}_{16}\text{FN}_{1}\text{P}_{1}

This compound features a pyridine ring substituted with a fluorine atom and an alkyl chain, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine has been investigated in various studies, revealing its potential as an anti-cancer agent and an inhibitor of specific enzymes.

1. Anti-Cancer Activity

Several studies have reported that derivatives of pyridine compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.06 µM against non-small cell lung cancer (NCI-H522) cells, indicating strong anti-proliferative activity . The structural similarity suggests that 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine may exhibit comparable effects.

2. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For example, it may act as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandins linked to inflammation and pain .

The mechanisms by which 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine exerts its biological effects are still under investigation. However, the following mechanisms have been proposed based on related compounds:

1. Interaction with Receptors

The compound may interact with various receptors, including those involved in pain modulation and inflammation. This interaction could lead to altered signaling pathways that reduce tumor growth or inflammatory responses.

2. Induction of Apoptosis

Similar compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Case Studies

Several case studies highlight the efficacy of pyridine derivatives similar to 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine:

StudyCompoundCell LineIC50 ValueMechanism
Derivative ANCI-H522 (Lung)0.06 µMEnzyme inhibition
Derivative BMCF7 (Breast)0.10 µMApoptosis induction
Derivative CHepG2 (Liver)0.25 µMReceptor interaction

These studies indicate that structural modifications can significantly impact the biological activity of pyridine-based compounds.

Q & A

Q. What are the common synthetic routes for preparing 6-fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine?

Answer: The synthesis typically involves multi-step reactions, including:

  • Substitution reactions : Fluorination of pyridine derivatives under alkaline conditions (e.g., using KF or CsF as fluoride sources) to introduce the fluorine substituent at position 6 .
  • Amine coupling : Reaction of 6-fluoropyridin-2-amine with 3-methylpentan-2-yl halides (e.g., bromide or chloride) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., NaOt-Bu) to form the N-alkylated product. This method is analogous to palladium-catalyzed amination strategies used for similar pyridine derivatives .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer: Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd-Xantphos systems) enhance coupling efficiency in amination steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, toluene) improve solubility and reaction kinetics .
  • Temperature control : Reactions often proceed at 80–110°C to balance reaction rate and side-product formation .
  • Stoichiometry : A 1.2:1 molar ratio of alkyl halide to pyridin-2-amine precursor minimizes unreacted starting material .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the structure, with distinct signals for the fluorine atom (e.g., ¹⁹F NMR δ ~ -120 ppm) and the branched alkyl chain .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar pyridine derivatives .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound?

Answer:

  • Electron-withdrawing effect : Fluorine at position 6 decreases electron density on the pyridine ring, altering nucleophilic/electrophilic reactivity. This enhances stability against oxidation compared to non-fluorinated analogs .
  • Hydrogen-bonding interactions : Fluorine participates in weak H-bonds with biological targets, as observed in receptor-binding studies of related fluoropyridines .
  • Steric effects : The 3-methylpentan-2-yl group introduces steric hindrance, which can slow down undesired side reactions (e.g., over-alkylation) .

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring?

Answer:

  • Competing substitution pathways : Fluorine directs electrophilic substitution to position 4 or 5, but bulky alkylamine groups may block these sites, requiring careful optimization of reaction conditions .
  • Catalyst compatibility : Palladium catalysts may favor certain positions; for example, Xantphos ligands improve selectivity in C–N coupling reactions .
  • Side reactions : Uncontrolled alkylation or dehalogenation can occur under harsh conditions, necessitating controlled temperatures and inert atmospheres .

Q. How can computational methods predict the biological activity of this compound?

Answer:

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) models interactions with nicotinic acetylcholine receptors, leveraging structural data from fluorinated pyridines .
  • QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates electronic descriptors (e.g., Hammett σ values) with observed bioactivity .
  • DFT calculations : Density Functional Theory predicts reaction pathways for fluorination and alkylation, aiding in mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.